molecular formula C16H14N4O3 B15235164 3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide

3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide

Cat. No.: B15235164
M. Wt: 310.31 g/mol
InChI Key: FSQMWKZYKHGDRS-UHFFFAOYSA-N
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Description

3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a simpler structure but similar biological activities.

    2-Aminobenzimidazole: An intermediate in the synthesis of the target compound.

    Benzimidazole oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness

3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is unique due to its specific functional groups and the resulting biological activities. Its acetamido and benzimidazole moieties contribute to its diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

3-acetamido-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

InChI

InChI=1S/C16H14N4O3/c1-9(21)17-11-4-2-3-10(7-11)15(22)18-12-5-6-13-14(8-12)20-16(23)19-13/h2-8H,1H3,(H,17,21)(H,18,22)(H2,19,20,23)

InChI Key

FSQMWKZYKHGDRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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